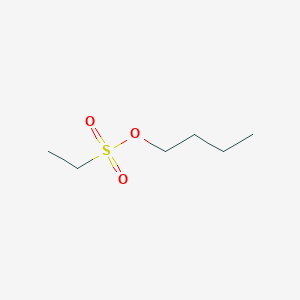
Butyl ethanesulfonate
Vue d'ensemble
Description
Butyl ethanesulfonate, also known as butyl ethane-1-sulfonate, is a chemical compound with the molecular weight of 166.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Butyl ethanesulfonate involves the reaction between the sulfonates and alcohols, which may result in the formation of alkyl sulfonates . The preparation of the sample solution involves a mixture of 1-butyl-3-methylimidazolium chloride, water, and acetonitrile .
Molecular Structure Analysis
The InChI code for Butyl ethanesulfonate is 1S/C6H14O3S/c1-3-5-6-9-10 (7,8)4-2/h3-6H2,1-2H3 . This indicates that it has a specific arrangement of atoms and bonds.
Chemical Reactions Analysis
Butyl ethanesulfonate can undergo nucleophilic substitution reactions . In these reactions, bond-forming and bond-breaking occur simultaneously .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Properties of Hydroxylic Ionic Liquids
Butyl ethanesulfonate plays a role in the synthesis of hydroxylic ionic liquids. Shevchenko et al. (2017) discussed synthesizing a compound involving butyl ethanesulfonate, producing hydroxylic ionic liquids with significant conductivity and low glass transition temperatures (Shevchenko et al., 2017).
Role in Enzymatic Systems
Gunsalus et al. (1978) investigated butyl ethanesulfonate analogues' activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, a key component in methane biosynthesis (Gunsalus et al., 1978).
Gas Solubility in Ionic Liquids
Anthony et al. (2005) explored the role of butyl ethanesulfonate in affecting gas solubility in ionic liquids, particularly its influence on the solubility of various gases like benzene and carbon dioxide (Anthony et al., 2005).
Influence on Solvent Properties
Okabayashi et al. (2010) studied the influence of butyl ethanesulfonate on solvent properties, especially in sodium dialkylsulfonates. Their research indicated the impact of butyl ethanesulfonate on the physical properties of these solvents in aqueous solutions and the solid state (Okabayashi et al., 2010).
Correlation with Solute Retention in Gas Chromatography
Furton et al. (1987) explored the correlation of solute retention in gas chromatography with the properties of butyl ethanesulfonate. The study showed the influence of butyl ethanesulfonate on the retention and analysis of various solutes in chromatographic techniques (Furton et al., 1987).
Mutagenicity Studies
Rao and Natarajan (1965) conducted studies on the mutagenicity of alkyl alkanesulfonates, including butyl ethanesulfonate, in barley. This research provided insights into the genetic effects and mutagenic properties of these compounds (Rao & Natarajan, 1965).
Conformational Analysis
Nkansah et al. (2007) performed conformational analysis of compounds related to butyl ethanesulfonate using NMR spectroscopy, highlighting the structural influences on these molecules in various solvents (Nkansah et al., 2007).
Speciation Analysis in Sediments
Lalère et al. (1995) described a method for speciation analysis of butyl and phenyltin compounds in sediments, where butyl ethanesulfonate played a role in the extraction and analysis process (Lalère et al., 1995).
Hydrolysis Mechanism Studies
Mori et al. (1971) investigated the hydrolysis mechanism of butyl ethanesulfonate, providing insights into the chemical behavior and reaction pathways of such compounds (Mori et al., 1971).
Self-Assembled Film Formation
Tang et al. (2006) researched the formation of self-assembled films using butyl acrylate, which is related to butyl ethanesulfonate, to control the molecular structure of hyperbranched poly(ester-amine)s (Tang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
butyl ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVIXLYXKKEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599329 | |
| Record name | Butyl ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanesulfonic acid, butyl ester | |
CAS RN |
14245-63-7 | |
| Record name | Butyl ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-N-[5-(trifluoromethyl)pyridin-2-YL]thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B1652255.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-methoxy-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B1652256.png)
![2-[(2-{[(1E)-(2-chloropyridin-3-yl)methylene]amino}phenyl)thio]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B1652257.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-{[(1E)-(2-chloropyridin-3-yl)methylene]amino}phenyl)thio]propanamide](/img/structure/B1652258.png)
![2-[2-(2-Chlorophenyl)ethenyl]quinoline](/img/structure/B1652259.png)
![Tert-butyl (4-vinylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1652260.png)
![2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol](/img/structure/B1652261.png)

![2-(4-Isopropyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1652263.png)
![3-Bicyclo[3.2.1]octanylmethanamine](/img/structure/B1652271.png)



